tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H20FNO3 and a molecular weight of 293.34 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and a tert-butyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with tert-butyl pyrrolidine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- 1-(tert-Butoxycarbonyl)-3-ethyl-3-pyrrolidinecarboxylic acid
Uniqueness
tert-Butyl 3-[(4-fluorophenyl)carbonyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity.
Properties
IUPAC Name |
tert-butyl 3-(4-fluorobenzoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-12(10-18)14(19)11-4-6-13(17)7-5-11/h4-7,12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICICWPNHZSYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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